MAO-B Inhibition and Selectivity Profile Relative to Potent Quinolinone Inhibitors
1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one inhibits human MAO-B with an IC50 of 17,000 nM (17 µM), while showing no significant inhibition of MAO-A at concentrations up to 100,000 nM (>100 µM) [1]. In contrast, the optimized 3,4-dihydroquinolinone derivative 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone inhibits MAO-B with an IC50 of 2.9 nM and displays 2750-fold selectivity over MAO-A [2]. This demonstrates that the 4-chlorobenzyl-substituted quinolinone is a moderately potent, isoform-selective MAO-B inhibitor, useful as a reference compound for SAR studies or as a starting scaffold for optimization, rather than as a highly potent lead candidate.
| Evidence Dimension | MAO-B inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: IC50 = 2.9 nM; MAO-A selectivity 2750-fold |
| Quantified Difference | Target compound is ~5860-fold less potent than comparator, but retains MAO-B selectivity |
| Conditions | Recombinant human MAO-B and MAO-A expressed in insect cell membranes, using kynuramine as substrate |
Why This Matters
This defined, moderate potency makes the compound valuable as a control in MAO-B assay development or as a starting point for medicinal chemistry optimization, whereas highly potent inhibitors may saturate assay conditions.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820&google=BDBM50450820 View Source
- [2] Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. (2015). Retrieved from https://sasdghub.up.ac.za/article/hdl-handle-net-10394-13693 View Source
